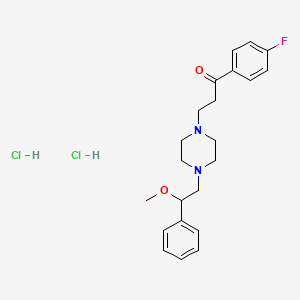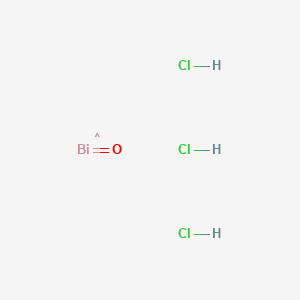![molecular formula C12H20O6 B14708276 Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 23985-06-0](/img/structure/B14708276.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C12H20O6. It is also known as diethyl [2-(1,3-dioxolan-2-yl)ethyl]malonate. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through the reaction of diethyl malonate with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate involves its ability to undergo various chemical transformations. The dioxolane ring and ester groups are reactive sites that participate in oxidation, reduction, and substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the dioxolane ring.
Ethyl acetoacetate: Contains a similar ester group but has a different carbon skeleton.
Dimethyl malonate: Similar ester groups but with methyl instead of ethyl groups.
Uniqueness
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications.
Properties
CAS No. |
23985-06-0 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-11(13)9(12(14)16-4-2)5-6-10-17-7-8-18-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
DFBVCSDWHKANKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1OCCO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
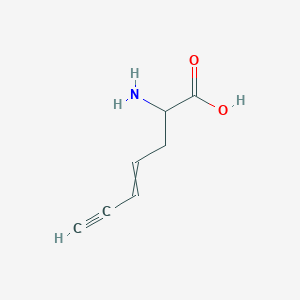

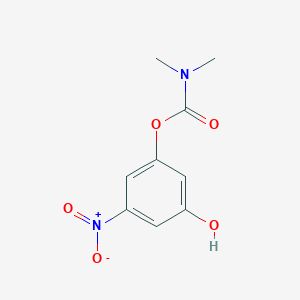
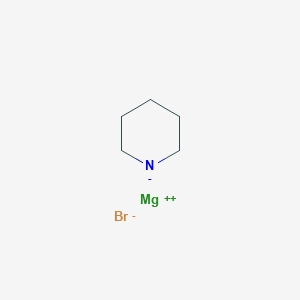
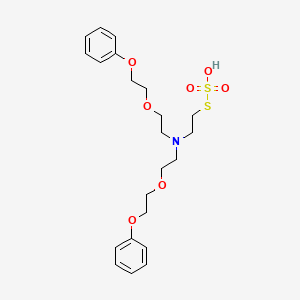
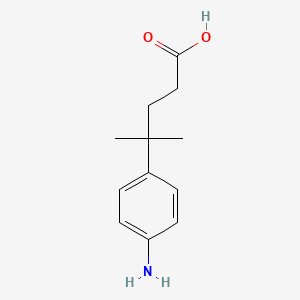
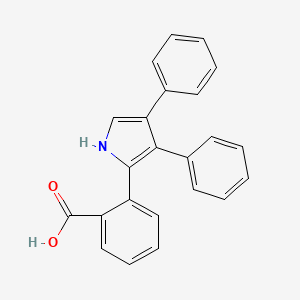
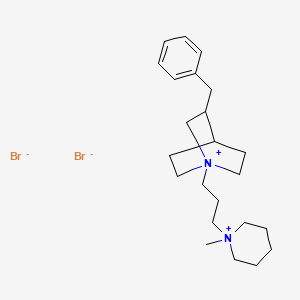
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
